molecular formula C19H18N2OS B2795612 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536701-76-5

1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2795612
CAS No.: 536701-76-5
M. Wt: 322.43
InChI Key: VZSLXHKEDDEFMB-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a complex organic compound that features both indoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves the following steps:

    Formation of Indoline and Indole Precursors: The initial step involves the preparation of indoline and 2-methyl-1H-indole through standard organic synthesis methods.

    Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.

    Coupling Reaction: Finally, the indoline and thioether-indole intermediates are coupled under specific conditions to form the target compound.

Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or indoline rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or organometallic reagents are often utilized.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and various substituted derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

  • 1-(Indolin-1-yl)-2-(phenylthio)ethanone
  • 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)oxy)ethanone
  • 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)amino)ethanone

Comparison: Compared to these similar compounds, 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is unique due to its specific thioether linkage, which may confer distinct chemical reactivity and biological activity. The presence of both indoline and indole moieties also contributes to its unique properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-19(15-7-3-4-8-16(15)20-13)23-12-18(22)21-11-10-14-6-2-5-9-17(14)21/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSLXHKEDDEFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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